molecular formula C19H18FNO5 B12156402 (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12156402
M. Wt: 359.3 g/mol
InChI Key: NBMXGTKYSVHZPJ-UHFFFAOYSA-N
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Description

(4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a synthetic organic compound It features a pyrrolidine-2,3-dione core, a fluorophenyl group, a furan ring, and a methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can be achieved through multi-step organic synthesis. A typical route might involve:

    Formation of the Pyrrolidine-2,3-dione Core: This can be synthesized via a cyclization reaction involving a suitable dione precursor.

    Introduction of the Fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the Furan Ring: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Addition of the Methoxypropyl Side Chain: This can be introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents.

Major Products

    Oxidation: Products might include carboxylic acids or ketones.

    Reduction: Products could be alcohols or amines.

    Substitution: Products would vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

The compound can be used as a building block for more complex molecules in organic synthesis.

Biology

Medicine

The compound might exhibit biological activity, making it a candidate for therapeutic applications.

Industry

Possible use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Uniqueness

The presence of the fluorophenyl group might impart unique electronic properties, affecting the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H18FNO5

Molecular Weight

359.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H18FNO5/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3

InChI Key

NBMXGTKYSVHZPJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F

Origin of Product

United States

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